molecular formula C13H10Cl2O2 B6380203 4-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% CAS No. 1261997-93-6

4-(2,5-Dichlorophenyl)-2-methoxyphenol, 95%

Cat. No. B6380203
CAS RN: 1261997-93-6
M. Wt: 269.12 g/mol
InChI Key: NSBZQNRXMIQDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% (2,5-DCPM) is an organic compound used in various laboratory applications. It is a white crystalline powder that is soluble in water and alcohol. It is used as a reagent for the synthesis of various compounds and as a catalyst in chemical reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. 2,5-DCPM is a versatile compound that has a wide range of applications in the scientific and laboratory fields.

Scientific Research Applications

4-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds and in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It is also used as a catalyst in chemical reactions and in the synthesis of polymers. In addition, it can be used as a probe for studying the structure and properties of organic molecules.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as an intermediate in the synthesis of organic compounds. It is also believed to act as a Lewis acid catalyst in organic reactions. In addition, it is thought to act as a nucleophile in the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% are not yet fully understood. However, it is known to be an irritant to the skin and eyes and can cause skin rashes and eye irritation. In addition, it is believed to be toxic to aquatic organisms.

Advantages and Limitations for Lab Experiments

4-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% has a number of advantages for laboratory experiments. It is a versatile compound that can be used in a variety of applications. It is also relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound and can be stored for long periods of time. However, it is important to note that 4-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% is an irritant and can cause skin rashes and eye irritation. It is also toxic to aquatic organisms and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 4-(2,5-Dichlorophenyl)-2-methoxyphenol, 95%. It could be used in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of polymers and in the study of the structure and properties of organic molecules. In addition, it could be used in the development of new catalysts for organic reactions. Finally, it could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

4-(2,5-Dichlorophenyl)-2-methoxyphenol, 95% can be synthesized by a variety of methods. The most commonly used method is the Friedel-Crafts alkylation reaction. This reaction involves the reaction of an alkyl halide and an aromatic ring. The reaction is catalyzed by a Lewis acid, such as aluminum chloride or boron trifluoride. The reaction produces a substituted aromatic ring, which is then reacted with a phenol to produce the desired product. Other methods of synthesis include the use of a Grignard reagent or an organometallic reagent.

properties

IUPAC Name

4-(2,5-dichlorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c1-17-13-6-8(2-5-12(13)16)10-7-9(14)3-4-11(10)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBZQNRXMIQDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685697
Record name 2',5'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dichlorophenyl)-2-methoxyphenol

CAS RN

1261997-93-6
Record name [1,1′-Biphenyl]-4-ol, 2′,5′-dichloro-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261997-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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